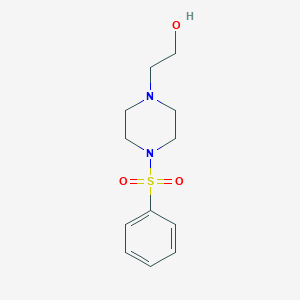

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPAFAQQVCZXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349927 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640765 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16017-63-3 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate its preparation.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the key intermediate, 1-(phenylsulfonyl)piperazine, through the reaction of piperazine with benzenesulfonyl chloride. The subsequent step is the N-alkylation of this intermediate with a suitable 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)piperazine

This procedure outlines the synthesis of the intermediate compound 1-(phenylsulfonyl)piperazine.

Materials:

-

Piperazine

-

Benzenesulfonyl chloride

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or other suitable base

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a reaction flask, dissolve piperazine in dichloromethane or tetrahydrofuran. It is common to use an excess of piperazine to act as both a reactant and a base.

-

Cool the solution to 0-5 °C using an ice bath.

-

If not using a large excess of piperazine, add a base such as triethylamine to the reaction mixture and stir for 10 minutes.[1]

-

Slowly add a solution of benzenesulfonyl chloride in the same solvent to the cooled piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 5 hours) until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent used for the reaction (e.g., ethyl acetate).[1]

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude 1-(phenylsulfonyl)piperazine by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1]

Step 2: Synthesis of this compound

This procedure details the N-alkylation of 1-(phenylsulfonyl)piperazine to produce the target compound.

Materials:

-

1-(Phenylsulfonyl)piperazine

-

2-Bromoethanol or 2-Chloroethanol

-

Acetonitrile or other suitable polar aprotic solvent

-

Potassium carbonate (K₂CO₃) or another suitable inorganic base

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a reaction flask, suspend 1-(phenylsulfonyl)piperazine and a base such as potassium carbonate in a solvent like acetonitrile.[2]

-

Add 2-bromoethanol or 2-chloroethanol to the suspension.

-

Heat the reaction mixture to reflux (or to 90°C in a closed vessel) and stir for several hours (typically 20 hours) until the starting material is consumed, as monitored by TLC.[2]

-

After cooling to room temperature, filter off the inorganic salts and wash them with the reaction solvent.[2]

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude this compound by column chromatography or recrystallization.

Quantitative Data

| Compound Name | Reactants | Solvent | Base | Yield | Reference |

| 1-Benzenesulfonyl-4-benzhydryl-piperazine | 1-Benzhydryl-piperazine, Benzenesulfonyl chloride | Dichloromethane | Triethylamine | Not specified | [1] |

| 4-Substituted phenylsulfonylpiperazines | Piperazine, Arylsulfonyl chloride | THF | Zinc dust | Not specified | [3] |

| 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine | 1-(Bis(4-fluorophenyl)methyl)piperazine, 2-Nitrobenzenesulfonyl chloride | Not specified | Not specified | 77% | [4] |

| 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine | 1-Benzhydrylpiperazine, 2,4-Dinitrobenzenesulfonyl chloride | Not specified | Not specified | 65% | [4] |

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Two-step synthesis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Enigmatic Mechanism of Action: A Technical Guide to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is not extensively available in publicly accessible literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of structurally analogous compounds, primarily focusing on its potential as a modulator of nicotinic acetylcholine receptors (nAChRs) and dopamine receptors. The experimental protocols and data presented are derived from studies on these related molecules and serve as a blueprint for the investigation of the title compound.

Executive Summary

This compound belongs to a class of piperazine derivatives that have demonstrated a wide spectrum of biological activities. Based on structure-activity relationship (SAR) studies of analogous compounds, its mechanism of action is hypothesized to involve the modulation of key neurotransmitter systems. The core phenylsulfonylpiperazine moiety suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), possibly as a negative allosteric modulator or a "silent agonist." Furthermore, the broader class of arylpiperazines is well-known to exhibit affinity for dopamine receptors, suggesting a potential role as a dopamine receptor antagonist, particularly at the D4 subtype. This guide will delve into these proposed mechanisms, presenting supporting data from related compounds and outlining the experimental approaches required to elucidate the precise biological function of this compound.

Putative Mechanism of Action: A Dual Hypothesis

Hypothesis A: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The phenylsulfonylpiperazine scaffold is present in a known class of negative allosteric modulators of human neuronal nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

One intriguing possibility, drawn from research on structurally similar N,N-diethyl-N'-phenyl-piperazine (diEPP), is that this compound may act as a "silent agonist" at the α7 nAChR subtype.[1] Silent agonists are compounds that bind to the receptor and induce a desensitized state without causing significant channel activation.[1] This mode of action is of therapeutic interest for conditions such as inflammation, where receptor desensitization is beneficial.[1]

Signaling Pathway:

Caption: Putative signaling pathway for nAChR silent agonism.

Hypothesis B: Dopamine D4 Receptor Antagonism

Arylpiperazine derivatives are a well-established class of compounds that interact with dopamine receptors. Specifically, a structurally related compound, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, has been identified as a selective dopamine D4 receptor antagonist.[2] The D4 receptor is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Antagonism of this receptor can modulate dopaminergic signaling.

Signaling Pathway:

Caption: Hypothesized dopamine D4 receptor antagonist pathway.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential potency and selectivity.

Table 1: Activity of Sulfonylpiperazine Analogs at Human nAChRs

| Compound | nAChR Subtype | IC50 (µM) | Reference |

|---|---|---|---|

| Analog of Lead Molecule 1 | Hα4β2 | 23.8 | [3] |

| Analog of Lead Molecule 1 | Hα3β4 | 23.5 |[3] |

Table 2: Activity of a Benzenesulfonamide Piperazine Analog at Dopamine and Other Receptors

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | Dopamine D4 | 0.6 | [2] |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | Dopamine D2 | 100 | [2] |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | Dopamine D3 | 100 | [2] |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | 5-HT1A | >1000 | [2] |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | α1-adrenergic | >1000 |[2] |

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies used for characterizing nAChR modulators and dopamine receptor ligands.

General Synthesis Procedure

The synthesis of this compound and its analogs would likely follow a general procedure involving the reaction of a substituted phenylsulfonyl chloride with 1-(2-hydroxyethyl)piperazine in the presence of a base.

Caption: General synthetic workflow.

In Vitro Assays

4.2.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, including various nAChR subtypes and dopamine receptor subtypes (D1-D5).

-

Methodology:

-

Prepare cell membrane homogenates from cell lines expressing the specific receptor subtype of interest.

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]epibatidine for nAChRs, [³H]spiperone for D2-like receptors) at various concentrations of the test compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

4.2.2. Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Objective: To characterize the functional activity of the test compound at nAChRs (e.g., agonist, antagonist, allosteric modulator).

-

Methodology:

-

Express the desired nAChR subunits in Xenopus laevis oocytes by injecting cRNA.

-

After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply the endogenous agonist (e.g., acetylcholine) to elicit an inward current.

-

To test for antagonist activity, co-apply the test compound with the agonist.

-

To test for silent agonist activity, apply the test compound alone (expecting no current), followed by co-application with a positive allosteric modulator (PAM) like PNU-120596, which should reveal a current if the receptor was in a desensitized state.[1]

-

4.2.3. cAMP Assays

-

Objective: To determine the functional activity of the test compound at Gi/o-coupled receptors like the dopamine D4 receptor.

-

Methodology:

-

Use a cell line stably expressing the human dopamine D4 receptor.

-

Incubate the cells with the test compound at various concentrations.

-

Stimulate adenylyl cyclase with forskolin.

-

Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).

-

An antagonist will block the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of nicotinic acetylcholine and/or dopamine receptors. The presented hypotheses, based on robust data from analogous compounds, provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. The outlined experimental protocols offer a clear roadmap for researchers to elucidate the precise molecular targets and functional effects of this compound. Future studies should focus on performing these in vitro assays, followed by in vivo models of neurological and inflammatory disorders to validate its therapeutic potential. Such investigations will be crucial in unlocking the full pharmacological profile of this compound and its potential as a novel therapeutic agent.

References

- 1. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride | 1185293-94-0 | Benchchem [benchchem.com]

A Technical Guide to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its structural analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including modulation of nicotinic acetylcholine receptors (nAChRs) and potential analgesic properties. This document details quantitative biological data, experimental protocols, and key signaling pathways to facilitate further research and drug development efforts in this area.

Core Compound and Analogs: A Landscape of Activity

The core structure, this compound, serves as a versatile scaffold for the development of various therapeutic agents. Modifications to the phenylsulfonyl group, the piperazine ring, and the ethanol moiety have led to the discovery of potent and selective compounds with a range of biological activities.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of this compound and its key structural analogs.

Table 1: In Vitro Activity of Sulfonylpiperazine Analogs as nAChR Modulators

| Compound ID | R1 (Phenylsulfonyl Substitution) | R2 (Ethanol Modification) | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| 1 | H | -CH2CH2OH | α4β2 nAChR | Two-electrode voltage clamp | IC50: 5.8 ± 0.7 | [1] |

| 2 | 4-F | -CH2CH2OH | α4β2 nAChR | Two-electrode voltage clamp | IC50: 3.2 ± 0.4 | [1] |

| 3 | 4-Cl | -CH2CH2OH | α4β2 nAChR | Two-electrode voltage clamp | IC50: 2.9 ± 0.3 | [1] |

| 4 | 4-CH3 | -CH2CH2OH | α4β2 nAChR | Two-electrode voltage clamp | IC50: 7.1 ± 0.9 | [1] |

| 5 | H | -CH2CONH(4-F-Ph) | α4β2 nAChR | Two-electrode voltage clamp | IC50: 0.8 ± 0.1 | [1] |

Table 2: Analgesic Activity of Piperazine Ethanol Derivatives

| Compound ID | Structure | Animal Model | Test | ED50 (mg/kg) | Reference |

| 6 | 1,2-diphenyl-2-(4-(p-methoxybenzyl)-1-piperazinyl)ethanol | Mouse | Acetic acid writhing | 12.5 | [2] |

| 7 | dl-erythro-1-phenyl-2-(p-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol | Mouse | Acetic acid writhing | 8.7 | [2] |

| 8 | 1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazine | Mouse | Acetic acid writhing | 15.2 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.

General Synthesis of this compound Analogs

Scheme 1: General Synthetic Route

Caption: General synthetic scheme for this compound analogs.

Procedure:

-

Synthesis of 1-(Phenylsulfonyl)piperazine Intermediate: To a solution of piperazine (2.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, a solution of the appropriately substituted phenylsulfonyl chloride (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Synthesis of this compound Analogs: A mixture of the 1-(phenylsulfonyl)piperazine intermediate (1.0 eq), 2-chloroethanol (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

In Vitro Evaluation of nAChR Modulation

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding for the desired nAChR subunits (e.g., human α4 and β2 subunits).

-

Electrophysiological Recording: Two to five days post-injection, whole-cell currents are recorded using a two-electrode voltage clamp amplifier. Oocytes are perfused with a recording solution, and the membrane potential is held at -70 mV.

-

Compound Application: Acetylcholine (ACh) is applied to elicit a control current. The test compound is then co-applied with ACh to determine its modulatory effect. The IC50 or EC50 values are calculated from the concentration-response curves.

In Vivo Analgesic Activity Assessment

Acetic Acid-Induced Writhing Test in Mice:

-

Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: The test compounds, vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard analgesic (e.g., aspirin) are administered orally or intraperitoneally.

-

Induction of Writhing: Thirty minutes after drug administration, a 0.6% solution of acetic acid in saline is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are primarily attributed to their interaction with nAChRs, which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists like acetylcholine or nicotine leads to the influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization and the modulation of various downstream signaling cascades.[3] Analogs of this compound can act as negative allosteric modulators (NAMs) of nAChRs, binding to a site distinct from the agonist binding site and reducing the receptor's response to agonists.[1] This modulation can have profound effects on neurotransmitter release and neuronal excitability.

Caption: Modulation of nAChR signaling by sulfonylpiperazine analogs.

Experimental and Logical Workflows

A systematic approach is essential for the discovery and development of novel analogs with improved therapeutic profiles.

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel this compound analogs.

Caption: A typical drug discovery workflow for novel analogs.

This technical guide provides a foundational understanding of this compound and its analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, enabling the rational design and development of new chemical entities with enhanced therapeutic potential. Further investigations into the detailed mechanisms of action and the exploration of a broader range of structural modifications will undoubtedly unveil new opportunities for therapeutic intervention in various neurological and pain-related disorders.

References

An In-depth Technical Guide to 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS: 16017-63-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and presents analogous data from closely related structures to offer valuable insights for research and development.

Core Properties

This compound is a chemical compound containing a phenylsulfonyl group attached to a piperazine ring, which is further substituted with an ethanol group. This structure is of interest in medicinal chemistry due to the prevalence of the piperazine and sulfonamide moieties in various biologically active molecules.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted, as experimental data is not widely reported.

| Property | Value | Source |

| CAS Number | 16017-63-3 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₃S | [1] |

| Molecular Weight | 270.35 g/mol | [1] |

| Boiling Point | 443.6 °C at 760 mmHg | [2] |

| Flash Point | 222.1 °C | [2] |

| Density | 1.281 g/cm³ | [2] |

| pKa (Predicted) | 14.96 ± 0.10 | [1] |

| Water Solubility | >40.6 µg/mL | [1] |

| Exact Mass | 270.10400 | [2] |

Synthesis and Characterization

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible sources, a general synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds.

General Synthesis Pathway

The most probable synthetic route involves the reaction of 1-(2-hydroxyethyl)piperazine with benzenesulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring attacks the sulfonyl chloride.

Postulated Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar N-sulfonylpiperazine derivatives.

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve 1-(2-hydroxyethyl)piperazine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Add benzenesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Spectral Characterization (Predicted and Analogous Data)

While experimental spectra for the title compound are not available, predicted ¹H and ¹³C NMR data are accessible.[1] Furthermore, experimental data for closely related compounds can provide an indication of the expected spectral features.

¹H NMR (Predicted): The spectrum would be expected to show signals for the phenyl protons, the eight piperazine protons (likely as complex multiplets), and the protons of the ethanol group (two methylene groups and a hydroxyl proton).

¹³C NMR (Predicted): The spectrum would show signals for the carbon atoms of the phenyl ring, the four distinct carbons of the piperazine ring, and the two carbons of the ethanol substituent.[1]

IR Spectroscopy (Analogous Data): Infrared spectra of similar sulfonamides would typically exhibit strong absorption bands corresponding to the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), as well as bands for C-N, C-O, and O-H stretching.

Mass Spectrometry (Analogous Data): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (270.35 g/mol ).

Biological Activity and Potential Applications

Direct pharmacological studies on this compound are not found in the reviewed literature. However, the broader class of N-phenylsulfonylpiperazine derivatives has been investigated for various biological activities.

Context from Related Compounds

Many N-aryl and N-alkyl piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[3] The piperazine scaffold is a common feature in many centrally acting drugs, and arylpiperazines are known to interact with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.

The general structure of N-arylpiperazine derivatives is a versatile template for designing central nervous system (CNS) active agents. The phenylsulfonyl group, in this case, acts as the N-aryl substituent and its electronic properties can influence the binding affinity and selectivity for various receptors.

Postulated Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological profile of this compound, a typical initial screening workflow is proposed below.

This workflow would begin with a broad primary screen to identify potential molecular targets, followed by more specific functional assays to confirm activity and determine the mode of action (e.g., agonist, antagonist).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While direct experimental and biological data are currently lacking, its structural similarity to known bioactive molecules, particularly within the N-arylpiperazine class, suggests potential for interaction with CNS targets. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers to design and execute further studies to fully characterize this compound and explore its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the unambiguous identification and synthesis of this molecule.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Although experimentally verified spectra for this specific compound are not widely published, predicted data, in conjunction with data from analogous compounds, allows for a reliable estimation of the chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 - 7.85 | m | 2H | Ar-H (ortho to SO₂) |

| ~7.50 - 7.65 | m | 3H | Ar-H (meta and para to SO₂) |

| ~3.60 | t | 2H | -CH₂-OH |

| ~3.10 | t | 4H | Piperazine-H (adjacent to SO₂) |

| ~2.65 | t | 2H | -CH₂-N |

| ~2.55 | t | 4H | Piperazine-H (adjacent to CH₂CH₂OH) |

| ~2.50 | br s | 1H | -OH |

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~136.0 | Ar-C (ipso to SO₂) |

| ~133.0 | Ar-C (para to SO₂) |

| ~129.0 | Ar-C (ortho to SO₂) |

| ~127.5 | Ar-C (meta to SO₂) |

| ~59.5 | -CH₂-OH |

| ~58.0 | -CH₂-N |

| ~52.5 | Piperazine-C (adjacent to CH₂CH₂OH) |

| ~46.0 | Piperazine-C (adjacent to SO₂) |

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3060 - 3040 | Medium | C-H stretch (aromatic) |

| 2950 - 2800 | Medium | C-H stretch (aliphatic) |

| 1350 - 1340 | Strong | S=O stretch (asymmetric, sulfonyl) |

| 1170 - 1160 | Strong | S=O stretch (symmetric, sulfonyl) |

| 1100 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 270.1 | [M]⁺ (Molecular Ion) |

| 239.1 | [M - CH₂OH]⁺ |

| 157.1 | [M - C₆H₅SO₂]⁺ |

| 141.1 | [C₆H₅SO₂]⁺ |

| 77.1 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the molecular structure.

Experimental Protocols

The synthesis of this compound (CAS Number: 16017-63-3) is typically achieved via a nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and benzenesulfonyl chloride.[1]

Synthesis of this compound

Materials:

-

1-(2-hydroxyethyl)piperazine (CAS: 103-76-4)

-

Benzenesulfonyl chloride (CAS: 98-09-9)[1]

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C is added a solution of benzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization.

References

Potential Therapeutic Targets of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol. Based on its distinct chemical moieties—a phenylsulfonyl group, a piperazine core, and an ethanol substituent—this document explores plausible biological interactions and therapeutic applications. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally analogous compounds to illuminate its potential mechanisms of action and therapeutic avenues. The primary putative targets identified include Dopamine D4 Receptors, Carbonic Anhydrases (CAs), and Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1). This guide presents the available data, proposes signaling pathways, and outlines potential experimental workflows for future investigation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈N₂O₃S

-

Molecular Weight: 270.35 g/mol

-

Structure:

-

A central piperazine ring.

-

A phenylsulfonyl group attached to one nitrogen of the piperazine ring.

-

An ethanol group attached to the other nitrogen of the piperazine ring.

-

Potential Therapeutic Targets

Based on the analysis of structurally related compounds, three primary potential therapeutic targets have been identified for this compound.

Dopamine D4 Receptor Antagonism

The arylpiperazine scaffold is a well-established pharmacophore for dopamine receptor ligands, particularly antagonists of the D2-like receptor family (D2, D3, and D4). Compounds incorporating a benzenesulfonamide moiety linked to a piperazine ring have demonstrated high affinity and selectivity for the Dopamine D4 receptor.[1][2] Antagonism of the D4 receptor is a promising strategy for the treatment of neuropsychiatric disorders such as schizophrenia, with potentially fewer extrapyramidal side effects than less selective antipsychotics.[2]

Proposed Signaling Pathway: Dopamine D4 Receptor Antagonism

References

Methodological & Application

Application Notes and Protocols for Phenylsulfonylpiperazine Derivatives in Cell Culture Assays

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity or use of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in cell culture assays. The following application notes and protocols are based on the broader class of phenylsulfonylpiperazine derivatives , which have been studied for their potential as anticancer agents.

Introduction to Phenylsulfonylpiperazine Derivatives

Phenylsulfonylpiperazine derivatives are a class of synthetic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities.[1] Recent studies have highlighted their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines.[2][3][4] These compounds often induce apoptosis (programmed cell death) in cancer cells and can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[2] The general structure consists of a piperazine ring linked to a phenylsulfonyl group, with further substitutions allowing for the exploration of structure-activity relationships.

Mechanism of Action

The primary mechanism of action for many biologically active phenylsulfonylpiperazine derivatives in cancer cells is the induction of apoptosis. This can be achieved through various molecular interactions, including:

-

Modulation of Apoptotic Proteins: Some derivatives have been shown to downregulate anti-apoptotic proteins like BCL2 and upregulate pro-apoptotic proteins such as caspases.[4]

-

Inhibition of Signaling Pathways: The PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, has been identified as a target for some phenylsulfonylpiperazine compounds.[2]

-

Topoisomerase II Inhibition: Certain phenylsulfonylpiperazine derivatives have been investigated for their potential to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3]

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for representative phenylsulfonylpiperazine derivatives against various cancer cell lines. This data illustrates the potential of this class of compounds as anticancer agents.

| Compound Class/Derivative | Cell Line | Assay Duration | IC₅₀ (µM) | Reference |

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 | 48 h | 4.48 | [2] |

| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | MCF7 | 48 h | < 10 | [3] |

| Novel Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative (Compound 3e) | MDA-MB-231 | Not Specified | 16.98 | [4] |

| Novel Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative (Compound 6b) | MDA-MB-231 | Not Specified | 17.33 | [4] |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phenylsulfonylpiperazine derivative stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylsulfonylpiperazine derivative in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phenylsulfonylpiperazine derivative

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the phenylsulfonylpiperazine derivative at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol belongs to the piperazine class of molecules. Piperazine derivatives are a prominent scaffold in medicinal chemistry, known for their diverse pharmacological activities, particularly in the central nervous system (CNS). Many clinically successful drugs for psychosis, depression, and anxiety incorporate a piperazine moiety. This structural feature often confers affinity for dopamine and serotonin receptors, key modulators of mood, cognition, and behavior.[1][2][3] Given its structure, this compound is a candidate for investigation as a novel therapeutic agent targeting neuropsychiatric disorders.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound (referred to as "Compound X" henceforth) using established animal models. The protocols outlined below are designed to assess its potential antipsychotic, antidepressant, and anxiolytic properties.

Potential Therapeutic Applications and Relevant Animal Models

Based on the pharmacology of similar piperazine-containing compounds, Compound X is hypothesized to interact with dopamine and/or serotonin receptor systems. Therefore, the primary therapeutic indications to explore are schizophrenia, depression, and anxiety disorders.

Table 1: Summary of Potential Therapeutic Applications and Corresponding Animal Models

| Therapeutic Area | Animal Model | Key Parameters Measured |

| Schizophrenia (Antipsychotic Activity) | Amphetamine-Induced Hyperlocomotion | Locomotor activity (distance traveled, rearing frequency) |

| Prepulse Inhibition (PPI) of Acoustic Startle | Percent PPI | |

| Depression (Antidepressant Activity) | Forced Swim Test (FST) | Immobility time, swimming time, climbing time |

| Tail Suspension Test (TST) | Immobility time | |

| Anxiety (Anxiolytic Activity) | Elevated Plus Maze (EPM) | Time spent in open arms, number of entries into open arms |

| Light-Dark Box Test | Time spent in the light compartment, transitions between compartments |

Experimental Protocols

General Preparation and Administration of Compound X

Objective: To prepare Compound X for in vivo administration.

Materials:

-

Compound X

-

Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or 10% Tween 80 in sterile water)

-

Vortex mixer

-

Sonicator

-

Syringes and appropriate gauge needles for the route of administration (e.g., intraperitoneal (i.p.), oral (p.o.))

Protocol:

-

Determine the required concentration of Compound X based on the desired dose and the average weight of the animals.

-

Weigh the appropriate amount of Compound X and place it in a sterile container.

-

Add a small amount of the chosen vehicle to form a paste.

-

Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension or solution.

-

If the compound is not fully dissolved, sonicate the mixture until a fine, homogenous suspension is achieved.

-

Prepare fresh on each day of the experiment.

-

Administer the prepared formulation to the animals via the chosen route (e.g., i.p. or p.o.) at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

Rodent Models for Antipsychotic Activity

Objective: To assess the potential of Compound X to antagonize dopamine D2 receptor-mediated hyperlocomotion, a model predictive of antipsychotic efficacy.[4]

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Materials:

-

Compound X formulation

-

Amphetamine solution (e.g., 2.5 mg/kg in sterile saline)

-

Open-field activity chambers equipped with infrared beams or video tracking software.

Protocol:

-

Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Administer Compound X or vehicle to the animals at the desired doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer amphetamine (i.p.).

-

Immediately place the animals individually into the open-field chambers.

-

Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for 60-90 minutes.

-

Analyze the data to determine if Compound X significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Objective: To evaluate the effect of Compound X on sensorimotor gating deficits, a translational model of a core feature of schizophrenia.[4]

Animals: Male Wistar or Sprague-Dawley rats.

Materials:

-

Compound X formulation

-

Acoustic startle response system with a prepulse stimulus generator.

Protocol:

-

Acclimate animals to the testing room.

-

Administer Compound X or vehicle.

-

After the pretreatment period, place each animal in the startle chamber.

-

Allow a 5-minute acclimation period with background white noise.

-

The test session consists of trials with a startle pulse alone (e.g., 120 dB) and trials where the startle pulse is preceded by a prepulse stimulus (e.g., 3-12 dB above background).

-

Measure the startle amplitude in response to the pulse-alone and prepulse-plus-pulse trials.

-

Calculate the percentage of PPI as follows: %PPI = [1 - (Startle amplitude on prepulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

Assess whether Compound X can reverse any existing deficits in PPI or does not impair PPI on its own.

Rodent Models for Antidepressant Activity

Objective: To screen for potential antidepressant effects of Compound X by assessing its ability to reduce behavioral despair.[5][6]

Animals: Male BALB/c or C57BL/6 mice.

Materials:

-

Compound X formulation

-

Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

Protocol:

-

Administer Compound X or vehicle.

-

After the appropriate pretreatment time, place each mouse individually into a cylinder of water for a 6-minute session.

-

The first 2 minutes are considered an acclimation period and are not scored.

-

During the subsequent 4 minutes, record the duration of immobility (floating with only minor movements to keep the head above water).

-

An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

Rodent Models for Anxiolytic Activity

Objective: To evaluate the anxiolytic potential of Compound X based on the animal's natural aversion to open, elevated spaces.[7]

Animals: Male C57BL/6 mice or Wistar rats.

Materials:

-

Compound X formulation

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video tracking system.

Protocol:

-

Acclimate animals to a dimly lit testing room.

-

Administer Compound X or vehicle.

-

After the pretreatment period, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms.

-

An increase in the time spent in and/or the number of entries into the open arms suggests an anxiolytic effect.

Data Presentation

Table 2: Representative Data Table for Amphetamine-Induced Hyperlocomotion

| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) |

| Vehicle + Saline | - | 10 | 1500 ± 120 |

| Vehicle + Amphetamine | 2.5 | 10 | 8500 ± 550 |

| Compound X + Amphetamine | 1 | 10 | 7800 ± 600 |

| Compound X + Amphetamine | 3 | 10 | 5200 ± 450 |

| Compound X + Amphetamine | 10 | 10 | 3100 ± 300 |

| Positive Control (e.g., Haloperidol) + Amphetamine | 0.5 | 10 | 2800 ± 250 |

| p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group |

Table 3: Representative Data Table for the Forced Swim Test

| Treatment Group | Dose (mg/kg) | N | Immobility Time (s) (Mean ± SEM) |

| Vehicle | - | 12 | 150 ± 10 |

| Compound X | 5 | 12 | 135 ± 12 |

| Compound X | 10 | 12 | 105 ± 9 |

| Compound X | 20 | 12 | 80 ± 7 |

| Positive Control (e.g., Fluoxetine) | 20 | 12 | 75 ± 8 |

| p < 0.05, **p < 0.01 compared to Vehicle group |

Table 4: Representative Data Table for the Elevated Plus Maze

| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (%) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |

| Vehicle | - | 10 | 15 ± 2.5 | 20 ± 3.1 |

| Compound X | 1 | 10 | 18 ± 3.0 | 22 ± 3.5 |

| Compound X | 3 | 10 | 35 ± 4.1 | 40 ± 4.5 |

| Compound X | 10 | 10 | 45 ± 5.2 | 50 ± 5.0 |

| Positive Control (e.g., Diazepam) | 1 | 10 | 48 ± 4.8 | 52 ± 4.9 |

| *p < 0.05, **p < 0.01 compared to Vehicle group |

Visualization of Pathways and Workflows

Signaling Pathways

Many piperazine-based antipsychotics and antidepressants target dopamine D2 and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[1][8] The diagrams below illustrate the canonical signaling pathways for these receptors.

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor (Gi-coupled) Signaling Pathway.

Experimental Workflows

Caption: General Workflow for In Vivo Behavioral Experiments.

References

- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride | 1185293-94-0 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 5-HT5A antagonists in animal models of schizophrenia, anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models for anxiety and response to serotonergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for High-Throughput Screening of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol derivatives. The protocols outlined below are designed for the identification and characterization of novel inhibitors of enzymatic activity and modulators of G-protein coupled receptor (GPCR) signaling, two common target classes for piperazine-based compounds.

Introduction

The this compound scaffold represents a versatile chemical structure with potential applications in various therapeutic areas. Phenylsulfonylpiperazine derivatives have demonstrated a range of biological activities, including enzyme inhibition and antitumor effects. The piperazine moiety is a well-established pharmacophore in numerous centrally acting agents, often targeting GPCRs.[1] High-throughput screening is a critical step in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

These application notes describe two distinct HTS assays: a biochemical assay for the identification of enzyme inhibitors and a cell-based functional assay for the characterization of GPCR modulators.

Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for Enzyme Inhibition

This protocol describes a competitive binding assay to identify inhibitors of a hypothetical human kinase, "Kinase-X," a plausible target for sulfonamide-containing compounds. The assay is based on the HTRF® technology, which measures the disruption of a FRET signal between a europium cryptate-labeled antibody and a biotinylated tracer that binds to the kinase.

Experimental Workflow

Caption: HTRF®-based enzyme inhibition assay workflow.

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 5 mM MgCl₂, 1 mM DTT.

-

Kinase-X Solution: Recombinant human Kinase-X (tagged, e.g., with 6xHis) diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer.

-

Biotinylated Tracer Solution: Biotinylated ATP-competitive tracer diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

-

Detection Antibody Solution: HTRF® Anti-Tag-Eu(K) antibody diluted to 2X final concentration in HTRF® detection buffer.

-

Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by a 1:50 dilution in Assay Buffer.

2. Assay Procedure (384-well low-volume plate):

-

Dispense 2 µL of diluted test compounds or controls (DMSO for no inhibition, known inhibitor for positive control) into the assay plate.

-

Prepare a mix of Kinase-X and Biotinylated Tracer at 2X concentration. Add 4 µL of this mix to each well.

-

Seal the plate and incubate for 30 minutes at room temperature, protected from light.

-

Add 4 µL of the 2X Detection Antibody solution to each well.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

3. Data Analysis:

-

Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]) where Ratio_min is the signal from the positive control and Ratio_max is the signal from the DMSO control.

-

Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase-X Inhibition

| Compound ID | R Group (Phenylsulfonyl) | IC₅₀ (µM) |

| PSEP-001 | 4-methoxy | 1.25 |

| PSEP-002 | 4-chloro | 0.88 |

| PSEP-003 | 4-nitro | 0.52 |

| PSEP-004 | 3,4-dichloro | 0.21 |

| PSEP-005 | 4-methyl | 5.60 |

| Staurosporine (Control) | - | 0.015 |

Application Note 2: Cell-Based GPCR Functional Assay (IP-One HTRF®)

This protocol is designed to identify and characterize functional modulators (agonists or antagonists) of a hypothetical Gq-coupled receptor, "GPCR-Y" (e.g., a serotonin receptor subtype), stably expressed in a HEK293 cell line. The assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling, using the IP-One HTRF® assay.

Signaling Pathway

Caption: Gq-protein coupled receptor signaling pathway.

Experimental Protocol

1. Cell Preparation and Plating:

-

Culture HEK293 cells stably expressing GPCR-Y in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

-

The day before the assay, harvest cells and resuspend in serum-free medium.

-

Dispense 10 µL of the cell suspension (e.g., 20,000 cells/well) into a 384-well low-volume white plate.

-

Incubate overnight at 37°C, 5% CO₂.

2. Assay Procedure (Agonist Mode):

-

Prepare serial dilutions of test compounds in stimulation buffer (e.g., HBSS, 20 mM HEPES, 50 mM LiCl).

-

Add 5 µL of the diluted compounds or a known agonist (positive control) to the cells.

-

Incubate the plate for 60 minutes at 37°C.

-

Prepare the HTRF® detection reagents: Add IP1-d2 and Anti-IP1-Cryptate to the lysis buffer according to the manufacturer's instructions.

-

Add 5 µL of the HTRF® detection mix to each well.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF®-compatible plate reader.

3. Assay Procedure (Antagonist Mode):

-

Prepare serial dilutions of test compounds in stimulation buffer.

-

Add 5 µL of the diluted compounds to the cells.

-

Incubate for 15 minutes at 37°C.

-

Add 5 µL of a known agonist at its EC₈₀ concentration to all wells (except for the basal control).

-

Proceed with the incubation and detection steps as described in the agonist mode protocol.

4. Data Analysis:

-

Calculate the HTRF® ratio and percentage of activity (for agonists) or inhibition (for antagonists) as described in the enzyme assay protocol.

-

Plot the results against the logarithm of compound concentration and fit the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation: GPCR-Y Modulation

| Compound ID | R Group (Phenylsulfonyl) | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |

| PSEP-001 | 4-methoxy | >10,000 | 85 |

| PSEP-002 | 4-chloro | >10,000 | 42 |

| PSEP-003 | 4-nitro | >10,000 | 150 |

| PSEP-004 | 3,4-dichloro | >10,000 | 28 |

| PSEP-005 | 4-methyl | >10,000 | 210 |

| Known Agonist (Control) | - | 12 | - |

| Known Antagonist (Control) | - | - | 25 |

Disclaimer: The protocols, signaling pathways, and data presented in these application notes are for illustrative purposes. Specific assay conditions, including reagent concentrations, incubation times, and cell numbers, should be optimized for the specific biological target and laboratory instrumentation.

References

Application Notes and Protocols for the Quantification of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the quantitative analysis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in biological matrices, such as plasma and urine. The protocols described herein are based on established principles of bioanalytical method development, drawing from methodologies applied to structurally similar piperazine derivatives. Given the limited specific literature for this particular analyte, the following sections offer a robust starting point for developing and validating a sensitive and specific analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique in pharmaceutical research for its high sensitivity and selectivity.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its ability to provide high sensitivity and specificity, minimizing interference from endogenous matrix components.

Principle

The method involves the extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The separated compounds are then ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Instrumentation and Reagents

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point for method development.

-

Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and ultrapure water. All solvents and reagents should be of LC-MS grade.

-

Internal Standard (IS): A structurally similar and stable isotopically labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

Experimental Protocols

Standard and Sample Preparation

a. Stock and Working Solutions:

-

Prepare a primary stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or DMSO.

-

Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.

-

Prepare a stock solution of the internal standard (IS) at a concentration of 1 mg/mL and a working solution at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

b. Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank biological matrix (e.g., plasma) with the working standard solutions to achieve a concentration range that covers the expected in-study sample concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

c. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

b. Mass Spectrometry Conditions (Hypothetical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: Precursor ion (Q1) > Product ion (Q3) - To be determined by direct infusion of the compound.

-

Internal Standard: Precursor ion (Q1) > Product ion (Q3) - To be determined by direct infusion.

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Data Presentation

The following tables present a template for summarizing the quantitative data from a validated bioanalytical method. The values provided are for illustrative purposes and should be replaced with experimental data.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 2: Precision and Accuracy

| QC Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low QC (3 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |

| Mid QC (50 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |

| High QC (800 ng/mL) | < 15% | < 15% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Concentration | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (3 ng/mL) | Consistent and reproducible | Within acceptable limits |

| High QC (800 ng/mL) | Consistent and reproducible | Within acceptable limits |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

Caption: Workflow for the quantification of this compound.

Conclusion

The provided protocols and application notes serve as a foundational guide for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of reliable and accurate data in research and drug development settings. Researchers should optimize the described conditions based on their specific instrumentation and analytical requirements.

Application Notes and Protocols for 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol in Drug Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperazine moiety is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[1][2] Arylpiperazine derivatives, in particular, are recognized as "privileged scaffolds" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), including those acting on serotonin and dopamine receptors. The N-phenylsulfonylpiperazine scaffold, a key feature of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol, serves as a versatile building block for the synthesis of a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this compound and its application as an intermediate in the synthesis of potential therapeutic agents.

I. Synthesis of the Intermediate: this compound

A common and efficient method for the synthesis of N-sulfonylpiperazine derivatives involves the reaction of a piperazine with a sulfonyl chloride. In this case, this compound can be synthesized from 1-(2-hydroxyethyl)piperazine and benzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in the same solvent and add it dropwise to the cooled piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound as a pure compound.

Data Presentation: Synthesis of this compound

| Parameter | Value |

| Starting Materials | 1-(2-hydroxyethyl)piperazine, Benzenesulfonyl chloride |

| Reagents | Triethylamine, Dichloromethane |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Experimental Workflow: Synthesis of the Intermediate

II. Application in Drug Synthesis: A Representative Protocol

The hydroxyl group of this compound can be further functionalized to couple with other molecular fragments, a common strategy in drug discovery. A representative application is the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution.

Experimental Protocol: Synthesis of a Hypothetical Aryl Ether Derivative

This protocol describes a hypothetical synthesis of an aryl ether, a common structural motif in pharmacologically active molecules.

-

Activation of the Hydroxyl Group: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to stir at room temperature overnight. After an aqueous work-up, the tosylated intermediate is obtained and can be used in the next step without further purification.

-

Nucleophilic Substitution: In a separate flask, dissolve a substituted phenol (e.g., 4-cyanophenol) (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (2.0 eq). Heat the mixture to 60 °C and add the tosylated intermediate from the previous step.

-

Reaction: Stir the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final aryl ether derivative.

Data Presentation: Synthesis of a Hypothetical Aryl Ether Derivative

| Parameter | Value |

| Starting Materials | This compound, 4-Cyanophenol |

| Reagents | p-Toluenesulfonyl chloride, Triethylamine, Potassium carbonate, DMF |

| Reaction Time | 10-16 hours (total) |

| Reaction Temperature | 0 °C to 100 °C |

| Typical Yield | 60-80% (over two steps) |

| Purity (by HPLC) | >99% |

Experimental Workflow: Application in Synthesis

III. Biological Context: Potential Signaling Pathway